Barbituric acid, 1,3,5-tricyclohexyl-
Description
Contextualization of N-Substituted Barbituric Acid Derivatives in Contemporary Chemical Research
In modern chemical research, the focus has shifted significantly from the parent barbituric acid to its N-substituted derivatives. By strategically modifying the nitrogen atoms of the pyrimidine (B1678525) ring, researchers can fine-tune the molecule's electronic, steric, and solubility properties. auburn.edu This has unlocked a vast chemical space, leading to the development of derivatives with applications ranging from novel therapeutics to advanced materials. mdpi.comstrath.ac.uk The synthesis of 1,3,5-trisubstituted barbiturates is a key area of this research, allowing for precise control over the molecule's three-dimensional structure and intermolecular interactions. cdnsciencepub.com These modifications are crucial for designing compounds with specific functions, such as acting as templates for photoreactions or forming intricate supramolecular assemblies. researchgate.net
Significance of Steric Bulk at N-Positions of Barbituric Acid Cores for Supramolecular and Materials Applications
The introduction of sterically demanding substituents at the N-1, N-3, and C-5 positions of the barbituric acid core profoundly influences its chemical behavior and assembly properties. Large, bulky groups, such as cyclohexyl rings, introduce significant steric hindrance. This steric pressure can dictate reaction pathways and influence the stability of the final products. gatech.edu In the context of supramolecular chemistry, steric bulk is a critical design element. While the hydrogen-bonding capabilities of the barbiturate (B1230296) core are well-established for creating networks, researchgate.netmdpi.com bulky substituents can modulate these interactions. They can prevent dense packing, creating voids and channels within a crystal lattice, a key feature for developing porous materials. Furthermore, the interplay between the hydrogen-bonding sites and large, non-polar groups can lead to the formation of complex, non-covalent structures. A systematic study on synthetic barbiturate receptors has highlighted the delicate balance between preorganization and steric interactions in achieving favorable and specific guest binding. nih.gov The presence of bulky groups can enhance solubility in non-polar solvents and direct the self-assembly process toward discrete, well-defined aggregates rather than insoluble polymers.
The table below illustrates how different N-substituents can influence the properties of the barbituric acid core, providing context for the unique characteristics expected from tricyclohexyl substitution.
| Substituent (R) at N-1, N-3 | van der Waals Radius (approx. Å) | Expected Steric Hindrance | Primary Intermolecular Forces | Potential Influence on Assembly |
| Hydrogen (-H) | 1.20 | Low | Hydrogen Bonding | Forms extensive 2D/3D networks. |
| Methyl (-CH₃) | 2.00 | Moderate | Hydrogen Bonding, van der Waals | Modulates packing, can alter network topology. |
| Ethyl (-C₂H₅) | 2.70 | Medium | van der Waals, weaker H-bonding | Increases solubility in organic solvents, disrupts dense packing. |
| Phenyl (-C₆H₅) | 3.40 | High | π-π Stacking, van der Waals | Promotes aromatic interactions, can lead to layered structures. |
| Cyclohexyl (-C₆H₁₁) | ~3.50 | Very High | van der Waals interactions | Prevents close packing, promotes formation of discrete assemblies or porous frameworks, enhances lipophilicity. |
Data is illustrative and sourced from general chemical principles.
Scope and Research Objectives for Barbituric acid, 1,3,5-tricyclohexyl- in Academic Inquiry
The specific compound, Barbituric acid, 1,3,5-tricyclohexyl-, represents a fascinating target for academic investigation, precisely because of the extreme steric bulk imparted by the three cyclohexyl groups. While direct research on this molecule is not extensively documented, its structure suggests several compelling avenues for inquiry. The primary research objective would be to synthesize and characterize this molecule to understand how the bulky, aliphatic substituents dominate its physicochemical properties and supramolecular behavior. The steric shielding of the pyrimidine core by the cyclohexyl groups would likely inhibit the typical hydrogen-bonding patterns observed in less substituted barbiturates, forcing assembly through weaker van der Waals forces. This could lead to novel materials with interesting properties, such as liquid crystallinity or high solubility in non-polar media.
Key research objectives for the academic study of this compound are outlined in the following table:
| Research Area | Specific Objective | Rationale |
| Synthesis & Characterization | Develop an efficient synthetic route to 1,3,5-tricyclohexyl-barbituric acid. | The synthesis of 1,3,5-trisubstituted barbiturates can be challenging; an optimized method is essential for further study. cdnsciencepub.com |
| Fully characterize the compound using NMR, IR, Mass Spectrometry, and Elemental Analysis. | To confirm the molecular structure and purity. | |
| Crystal Engineering | Obtain single crystals and solve the X-ray diffraction structure. | To elucidate the solid-state packing arrangement and understand how the bulky cyclohexyl groups dictate the crystal lattice, potentially revealing porous or unique non-covalently bonded structures. mdpi.com |
| Supramolecular Chemistry | Investigate self-assembly behavior in various solvents. | To determine if the molecule forms discrete assemblies, gels, or other ordered structures in solution. |
| Study its potential as a host molecule for smaller guest species. | The sterically hindered core might create a pre-organized cavity suitable for host-guest chemistry. nih.gov | |
| Materials Science | Explore its thermal properties and potential for liquid crystal phases. | The combination of a rigid core and bulky, flexible peripheral groups is a common motif in liquid crystals. |
| Evaluate its utility as a building block for creating novel polymers or porous organic frameworks. | The trifunctional nature of the core could be exploited in polymerization or network synthesis. |
By pursuing these objectives, the scientific community can gain valuable insights into the fundamental principles of steric control in molecular design and open up new possibilities for the application of barbituric acid derivatives in advanced materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
747-78-4 |
|---|---|
Molecular Formula |
C22H34N2O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,3,5-tricyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H34N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h16-19H,1-15H2 |
InChI Key |
QTTNFALEHFHMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Synthetic Methodologies for Barbituric Acid, 1,3,5 Tricyclohexyl
Historical Evolution of Barbituric Acid Synthesis and N-Functionalization
The journey into the synthesis of barbituric acids began in 1864 when Adolf von Baeyer first prepared the parent compound, barbituric acid, through the reduction of alloxan (B1665706) dibromide. researchgate.net A more practical and enduring method was established in 1879 by Édouard Grimaux, who synthesized barbituric acid via the condensation of malonic acid and urea (B33335) with phosphorus oxychloride. researchgate.net This foundational condensation reaction has been the cornerstone of barbiturate (B1230296) synthesis for over a century.
A significant refinement to this method was the substitution of malonic acid with its diethyl ester, diethyl malonate. researchgate.net This modification, typically carried out in the presence of a strong base like sodium ethoxide, circumvents issues related to the acidity of malonic acid's carboxylic groups, leading to more efficient and higher-yielding reactions. orgsyn.org This classic approach is illustrated in the general synthesis of barbituric acid itself, where diethyl malonate and urea condense in the presence of sodium ethoxide. orgsyn.org
The development of N-functionalized barbiturates, a key step towards a compound like 1,3,5-tricyclohexylbarbituric acid, evolved from this basic framework. The nitrogen atoms of the urea or barbituric acid core can be alkylated to introduce various substituents. This N-functionalization is crucial for modulating the electronic and steric properties of the final molecule. The synthesis of 1,3-disubstituted barbiturates can be achieved by using N,N'-disubstituted ureas in the initial condensation reaction. For instance, 1,3-dicyclohexylbarbituric acid is a known compound that serves as an intermediate in the synthesis of other molecules. chemicalbook.commyskinrecipes.com This indicates that N,N'-dicyclohexylurea is a viable precursor for introducing the desired cyclohexyl groups at the N1 and N3 positions.
Contemporary Synthetic Routes to 1,3,5-Tricyclohexylbarbituric Acid
The synthesis of 1,3,5-tricyclohexylbarbituric acid, while not explicitly detailed in readily available literature, can be logically devised through the established principles of barbiturate chemistry. The most direct approach involves the condensation of two key precursors: N,N'-dicyclohexylurea and a cyclohexyl-substituted malonic acid derivative.
The primary synthetic strategy hinges on the condensation of a disubstituted urea with a substituted malonic ester. This method allows for the direct incorporation of the desired substituents at the N1, N3, and C5 positions.
Precursor Synthesis:
N,N'-Dicyclohexylurea: This precursor is essential for introducing the cyclohexyl groups at the N1 and N3 positions. It can be synthesized from the reaction of cyclohexylamine (B46788) with urea. google.com Another method involves the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate. wikipedia.org N,N'-dicyclohexylurea is also a common byproduct in peptide synthesis when using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. researchgate.netnih.gov
Diethyl Cyclohexylmalonate: This precursor provides the carbon backbone of the barbiturate ring and the C5-cyclohexyl substituent. Its synthesis is a classic example of the malonic ester synthesis, where diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) and then alkylated with a cyclohexyl halide (e.g., cyclohexyl bromide). wikipedia.orguobabylon.edu.iq
Condensation Reaction:
The core reaction involves the base-catalyzed condensation of N,N'-dicyclohexylurea and diethyl cyclohexylmalonate. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the diethyl cyclohexylmalonate, which then attacks the carbonyl carbons of the urea in a cyclization reaction to form the barbiturate ring.
Table 1: Precursors for the Synthesis of 1,3,5-Tricyclohexylbarbituric Acid
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| N,N'-Dicyclohexylurea | C₁₃H₂₄N₂O | 224.35 | Provides N1 and N3 cyclohexyl groups and the N-C-N backbone. wikipedia.org |
| Diethyl Cyclohexylmalonate | C₁₃H₂₂O₄ | 242.31 | Provides the C4, C5, and C6 atoms and the C5-cyclohexyl group. |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base catalyst for the condensation reaction. orgsyn.org |
Achieving a high yield of 1,3,5-tricyclohexylbarbituric acid requires careful optimization of the reaction conditions. Key factors include the choice of solvent, base, and temperature, as well as effective purification methods.
Reaction Optimization:
Solvent: Anhydrous ethanol (B145695) is a common solvent for this type of condensation, as it is the conjugate acid of the ethoxide base, thus preventing unwanted transesterification reactions. orgsyn.org
Base: Sodium ethoxide is the standard base, but other strong, non-nucleophilic bases could also be considered. The stoichiometry of the base is critical to ensure complete deprotonation of the malonic ester.
Temperature: The reaction is typically performed at reflux to ensure a sufficient reaction rate. orgsyn.org
Purity Control:
The primary impurity is likely to be unreacted starting materials. N,N'-dicyclohexylurea is notoriously insoluble in many organic solvents, which can be an advantage or a disadvantage. researchgate.net If the product is soluble, the unreacted urea can be filtered off. However, if the product has similar solubility, purification can be challenging.
Purification Techniques: Recrystallization from a suitable solvent is the most common method for purifying solid organic compounds. If recrystallization is ineffective, column chromatography would be the next method of choice. The choice of eluent would need to be determined empirically to achieve good separation of the product from any remaining starting materials or byproducts.
Table 2: Influence of Reaction Conditions on Synthesis Outcome
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity |
| Base | Stoichiometric amount of Sodium Ethoxide | Maximizes the formation of the reactive enolate, potentially increasing yield. | Reduces side reactions from excess base. |
| Solvent | Anhydrous Ethanol | Prevents hydrolysis of the ester and base, leading to higher yields. | Minimizes water-related byproducts. |
| Temperature | Reflux | Increases reaction rate, leading to higher conversion in a shorter time. | May lead to thermal decomposition or side reactions if not controlled. |
| Purification | Recrystallization / Column Chromatography | Recovers pure product from the crude reaction mixture, which may lower the isolated yield. | Essential for removing unreacted starting materials and byproducts to achieve high purity. |
Modern synthetic chemistry emphasizes the development of environmentally benign processes. While the classic barbiturate synthesis is well-established, it can be adapted to align with green chemistry principles.
Solvent-Free Reactions: For some barbituric acid derivatives, solvent-free condensation reactions have been developed, often using grinding techniques with a solid catalyst. This approach significantly reduces solvent waste. For example, the Knoevenagel condensation of barbituric acid with aromatic aldehydes has been successfully performed under solvent-free conditions using sodium acetate (B1210297) as a catalyst.
Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can dramatically reduce reaction times and energy consumption. nih.gov These techniques have been applied to the synthesis of various heterocyclic compounds, including derivatives of barbituric acid.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. Green four-component syntheses of pyrazolyl barbiturates have been reported, showcasing the potential for atom-economical and efficient routes to complex barbiturate structures. nih.gov While a direct MCR for 1,3,5-tricyclohexylbarbituric acid may not be straightforward, the principles of MCRs inspire the search for more convergent and efficient synthetic designs.
Post-Synthetic Derivatization and Functionalization Strategies
Once the 1,3,5-tricyclohexylbarbituric acid core is synthesized, further modifications can be envisioned, although the presence of the bulky cyclohexyl groups at the N1, N3, and C5 positions significantly influences its reactivity.
The C5 position of the barbiturate ring is typically the most reactive site for functionalization. However, in 1,3,5-tricyclohexylbarbituric acid, this position is already occupied by a cyclohexyl group, and there are no acidic protons on the C5 carbon. This sterically hindered and fully substituted C5-position precludes many common reactions of barbituric acids, such as:
Knoevenagel Condensation: This reaction, which involves the condensation of the active methylene (B1212753) group at C5 with aldehydes or ketones, is not possible as there are no protons at this position. mdpi.com
Direct Alkylation or Acylation: Further alkylation or acylation at the C5 carbon is not feasible. researchgate.netresearchgate.net
Therefore, strategies for extending the molecular architecture from this core would need to target the existing substituents. The cyclohexyl ring at the C5 position could, in principle, be functionalized through various C-H activation or free-radical reactions, although this would likely be unselective and challenging to control. Such transformations could introduce new functional groups onto the cyclohexyl ring, allowing for the attachment of other molecular fragments and the creation of more complex, extended architectures. However, these would represent non-trivial, multi-step synthetic endeavors beyond the initial construction of the core molecule.
Stereoselective Modifications and Functionalization of Cyclohexyl Moieties
The introduction of chirality or new functional groups onto the cyclohexyl rings of 1,3,5-tricyclohexylbarbituric acid necessitates overcoming the inherent inertness of the aliphatic C-H bonds. The following sections explore hypothetical applications of advanced catalytic methods to achieve these transformations.
A promising strategy for regioselective functionalization involves the use of a directing group to position a catalyst in proximity to a specific C-H bond. In the context of 1,3,5-tricyclohexylbarbituric acid, the barbituric acid core itself, particularly the nitrogen atoms, could potentially serve as a directing group for the functionalization of the N-cyclohexyl rings. Palladium-catalyzed C-H functionalization reactions are well-documented for their ability to utilize various directing groups to achieve site-selective transformations. nih.govsnnu.edu.cnnih.gov
For instance, a palladium catalyst could coordinate to one of the nitrogen atoms of the barbiturate ring, bringing the catalyst into proximity with the C-H bonds of the attached cyclohexyl group. This could facilitate reactions such as arylation, alkenylation, or acetoxylation at the ortho-position of the cyclohexyl ring relative to the point of attachment.
Challenges and Strategies:
Regioselectivity: Differentiating between the two N-cyclohexyl groups and the C5-cyclohexyl group would be a primary challenge. The C5-cyclohexyl group is less likely to be influenced by the directing effect of the nitrogen atoms.
Stereoselectivity: Achieving high stereoselectivity would depend on the design of the chiral ligand coordinated to the metal catalyst. The conformational flexibility of the cyclohexyl ring could also impact the stereochemical outcome.
The introduction of a hydroxyl group onto one of the cyclohexyl rings can be envisioned through stereoselective C-H oxidation. While the direct hydroxylation of unactivated alkanes is challenging, significant progress has been made using metalloporphyrin and other metal complexes as catalysts. These catalysts can generate highly reactive metal-oxo species that can insert into C-H bonds.
The stereoselectivity of such reactions is often influenced by the steric environment of the substrate and the structure of the catalyst. For a substituted cyclohexane, the preference for attack at axial versus equatorial positions can be controlled to some extent.
| Catalyst System | Oxidant | Potential Outcome on Cyclohexyl Ring | Expected Selectivity |
| Manganese Porphyrin Complex | H₂O₂ | Monohydroxylation | Moderate to good stereoselectivity |
| Iron-based Non-heme Complex | H₂O₂ | Hydroxylation | Substrate-dependent stereoselectivity |
This table presents hypothetical applications of known catalyst systems to the cyclohexyl moieties of the target compound.
The direct conversion of a C-H bond to a C-N bond is a powerful transformation for the synthesis of chiral amines. Rhodium- and copper-catalyzed C-H amination reactions have been developed for this purpose. nih.govrsc.orgacs.org In the case of 1,3,5-tricyclohexylbarbituric acid, a catalytic nitrene insertion into a C-H bond of a cyclohexyl ring could furnish a cyclohexylamine derivative.
The enantioselectivity of these reactions is typically controlled by a chiral ligand on the metal catalyst. For substrates containing a directing group, such as an alcohol, high levels of enantioselectivity in intermolecular C-H amination have been achieved. nih.gov While the barbituric acid core in the target molecule does not possess a hydroxyl group for such directed amination, the development of non-directed enantioselective C-H amination methods could provide a viable route.
Hypothetical Reaction Data for Enantioselective C-H Amination:
| Catalyst | Nitrogen Source | Solvent | Potential Product | Enantiomeric Excess (ee) |
| Chiral Rhodium(II) Carboxylate | Sulfonyl Azide | Dichloromethane | N-Sulfonylated cyclohexylamino-barbiturate | Moderate to High |
| Chiral Copper-Bisoxazoline Complex | N-Tosyl-imino-phenyliodinane | Acetonitrile | N-Tosyl-cyclohexylamino-barbiturate | Moderate to High |
This table provides illustrative data based on analogous reactions reported in the literature.
An alternative approach to functionalizing the C5-cyclohexyl position could involve a Michael addition reaction. If a cyclohexenone moiety were present at the C5 position, the conjugate addition of various nucleophiles could be employed to introduce a wide range of functional groups in a stereocontrolled manner. While this would require a precursor other than 1,3,5-tricyclohexylbarbituric acid, it represents a versatile strategy for accessing diverse derivatives. The Michael addition of barbituric acid itself to α,β-unsaturated ketones is a known reaction. researchgate.netnih.govnih.gov
Advanced Structural Characterization and Elucidation of Intermolecular Interactions of Barbituric Acid, 1,3,5 Tricyclohexyl
Single-Crystal X-ray Diffraction Analysis of Barbituric acid, 1,3,5-tricyclohexyl-
Single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For a molecule such as 1,3,5-tricyclohexylbarbituric acid, this technique would provide precise information on its molecular conformation, chirality, and the intricate network of intermolecular interactions that govern its crystal packing.
Determination of Molecular Conformation and Chirality
The molecular conformation of 1,3,5-tricyclohexylbarbituric acid is primarily dictated by the stereochemistry of the central pyrimidine-2,4,6-trione ring and the orientation of the three bulky cyclohexyl substituents. In many 5,5-disubstituted barbituric acids, the barbiturate (B1230296) ring adopts a slightly puckered or envelope conformation. mdpi.comnih.gov For 1,3,5-tricyclohexylbarbituric acid, a similar deviation from planarity of the central ring can be anticipated to alleviate steric strain imposed by the large cyclohexyl groups.
Given that the parent barbituric acid is achiral, and assuming the cyclohexyl groups are unsubstituted, 1,3,5-tricyclohexylbarbituric acid itself is not inherently chiral. However, if the molecule crystallizes in a chiral space group, the crystal as a whole would be chiral, and the bulk material could exhibit chiral properties.
Analysis of Crystal Packing and Lattice Architecture
The crystal packing of 1,3,5-tricyclohexylbarbituric acid will be largely influenced by the steric demands of the cyclohexyl groups and the potential for weak intermolecular interactions. Unlike barbituric acid derivatives with N-H protons, 1,3,5-tricyclohexylbarbituric acid lacks the capacity for strong N-H...O hydrogen bonding, which is a dominant structure-directing interaction in many other barbiturates. nih.govresearchgate.net
Identification and Characterization of Primary and Secondary Hydrogen Bonding Networks (N-H...O, C-H...O)
As previously mentioned, the N,N'-disubstitution in 1,3,5-tricyclohexylbarbituric acid precludes the formation of primary N-H...O hydrogen bonds. This is a crucial distinction from many other barbiturates where extensive N-H...O hydrogen bonding networks, such as dimers or chains, are observed. nih.govresearchgate.net
Consequently, the primary intermolecular interactions will be weaker secondary hydrogen bonds of the C-H...O type. The hydrogen atoms on the cyclohexyl rings, particularly the axial and equatorial protons, can act as weak hydrogen bond donors to the carbonyl oxygen atoms of the barbiturate ring of neighboring molecules. The geometry and strength of these C-H...O interactions would be elucidated by a detailed analysis of the intermolecular contact distances and angles from single-crystal X-ray diffraction data.
Interactive Data Table: Predicted Hydrogen Bonding in 1,3,5-tricyclohexylbarbituric acid
| Interaction Type | Donor | Acceptor | Predicted Presence | Role in Crystal Packing |
| Primary Hydrogen Bond | N-H | O=C | Absent | Not applicable |
| Secondary Hydrogen Bond | C-H (cyclohexyl) | O=C (barbiturate) | Present | Significant |
Investigation of Non-Covalent Interactions Involving Cyclohexyl Groups (e.g., C-H...π, van der Waals interactions)
The cyclohexyl groups are the primary contributors to the non-covalent interactions in the crystal structure of 1,3,5-tricyclohexylbarbituric acid. The dominant forces will be van der Waals interactions, arising from the close packing of these bulky, nonpolar groups. The shape and orientation of the cyclohexyl rings will be critical in maximizing these stabilizing interactions.
While C-H...π interactions are possible in molecules containing aromatic rings, they are not expected to be a significant feature in 1,3,5-tricyclohexylbarbituric acid due to the absence of aromatic moieties. The intermolecular landscape will be primarily shaped by a combination of C-H...O interactions and extensive van der Waals contacts between the cyclohexyl groups of adjacent molecules.
Polymorphism and Pseudopolymorphism of Barbituric acid, 1,3,5-tricyclohexyl-
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in barbiturates. mdpi.com The different polymorphs of a substance can exhibit distinct physical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.
Discovery and Structural Elucidation of Crystalline Polymorphic Forms
Given the conformational flexibility of the cyclohexyl groups and the potential for different packing arrangements, it is highly probable that 1,3,5-tricyclohexylbarbituric acid can exhibit polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could lead to the formation of different crystalline forms.
Each polymorphic form would have a unique crystal structure, characterized by a different space group, unit cell dimensions, and packing arrangement. These structural differences would, in turn, lead to variations in their physical properties. The structural elucidation of any polymorphic forms would require single-crystal or powder X-ray diffraction studies.
Interactive Data Table: Potential for Polymorphism in 1,3,5-tricyclohexylbarbituric acid
| Factor | Influence on Polymorphism | Predicted Likelihood |
| Conformational Flexibility | Multiple low-energy conformations of cyclohexyl groups | High |
| Intermolecular Interactions | Weak and non-directional van der Waals and C-H...O forces | High |
| Crystallization Conditions | Solvent, temperature, and cooling rate can favor different packing | High |
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Supramolecular Chemistry and Crystal Engineering with Barbituric Acid, 1,3,5 Tricyclohexyl
Fundamental Design Principles for Self-Assembly Utilizing 1,3,5-Tricyclohexylbarbituric Acid Motif
The self-assembly of molecules into ordered supramolecular structures is governed by a delicate balance of intermolecular forces. For barbituric acid derivatives, hydrogen bonding is typically the dominant interaction. However, the specific substitution pattern of Barbituric acid, 1,3,5-tricyclohexyl- fundamentally alters its self-assembly principles compared to simpler barbiturates.
Unlike unsubstituted or N-monosubstituted barbiturates which possess N-H hydrogen bond donor sites, Barbituric acid, 1,3,5-tricyclohexyl- has all its nitrogen protons replaced by cyclohexyl groups. This modification removes the capacity for forming the strong N-H···O hydrogen bonds that typically drive the formation of robust dimers and chains in other barbiturate (B1230296) crystal structures. nih.govresearchgate.net Consequently, its self-assembly relies on weaker and less directional interactions.
The primary design principles for the self-assembly of this motif are:
Hydrogen Bond Acceptor Sites: The molecule retains three carbonyl (C=O) groups on the pyrimidine (B1678525) ring, which act as potent hydrogen bond acceptors.
Weak Hydrogen Bonds: Self-assembly can be directed by weaker C-H···O interactions, where activated C-H groups on the cyclohexyl rings or the barbiturate core interact with the carbonyl oxygen atoms of neighboring molecules.
Steric Influence: The three large and flexible cyclohexyl groups dominate the molecular volume. Their steric hindrance plays a crucial role in dictating the packing arrangement, preventing close packing and potentially creating porous or inclusion-competent structures.
The self-assembly of Barbituric acid, 1,3,5-tricyclohexyl- is therefore a classic example of a system where steric factors compete with and modulate the expression of weaker electronic interactions to define the final supramolecular architecture.
| Structural Feature | Role in Self-Assembly | Comparison with Unsubstituted Barbituric Acid |
| N-H Groups | Absent (No H-bond donation) | Present (Strong N-H···O H-bond donation) |
| C=O Groups | Three H-bond acceptor sites | Three H-bond acceptor sites |
| Cyclohexyl Groups | Provide steric bulk, influence packing, C-H···O donors | Absent |
| Primary Driving Force | Weak C-H···O interactions, van der Waals forces, dipole-dipole interactions | Strong N-H···O hydrogen bonding |
Co-crystallization Strategies Involving Barbituric acid, 1,3,5-tricyclohexyl-
Co-crystallization is a powerful strategy to modify the physicochemical properties of solids by combining two or more different molecules in a single crystal lattice. semanticscholar.org Given that Barbituric acid, 1,3,5-tricyclohexyl- is rich in hydrogen bond acceptor sites but lacks strong donors, it is an ideal candidate for co-crystallization with molecules that are strong hydrogen bond donors, known as co-formers.
The rational design of co-crystals is based on the concept of supramolecular synthons—robust and predictable patterns of intermolecular interactions. researchgate.net For Barbituric acid, 1,3,5-tricyclohexyl-, the goal is to select co-formers that can form stable supramolecular heterosynthons (synthons between different molecules) with its carbonyl groups.
The selection of co-formers is guided by several factors:
Functional Group Complementarity: Co-formers should possess strong hydrogen bond donor groups such as carboxylic acids (-COOH), phenols (-OH), or amides (-CONH-).
pKa Considerations: While not forming a salt, a degree of proton transfer character can strengthen the hydrogen bond. The difference in pKa between the co-former and the conjugate acid of the barbiturate can provide insight into the nature of the interaction.
Steric and Geometric Compatibility: The size and shape of the co-former must be compatible with the bulky Barbituric acid, 1,3,5-tricyclohexyl- to allow for effective packing in a crystal lattice.
The table below outlines potential co-formers and the predictable supramolecular synthons they would form.
| Co-former Class | Example Co-former | Expected Supramolecular Synthon with Barbiturate Core |
| Carboxylic Acids | Benzoic Acid | Carboxylic acid-carbonyl (O-H···O) |
| Dicarboxylic Acids | Adipic Acid | Can bridge two barbiturate molecules via O-H···O bonds |
| Phenols | 4-Hydroxyphenol | Phenol-carbonyl (O-H···O) |
| Amides/Ureas | Benzamide, Urea (B33335) | Amide-carbonyl (N-H···O) |
Hydrogen-Bonded Organic Frameworks (HOFs) are porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. nih.gov The C3-symmetric nature of Barbituric acid, 1,3,5-tricyclohexyl- makes it a potential tripodal node for the construction of 2D or 3D HOFs. When combined with complementary linear or angular co-formers possessing multiple hydrogen bond donor sites (e.g., terephthalic acid or 1,3,5-benzenetricarboxylic acid), it is conceivable to form extended, porous networks. The bulky cyclohexyl groups would line the pores of such a framework, influencing its size, shape, and chemical environment.
Furthermore, the carbonyl oxygen atoms can act as ligands for metal ions. This opens the possibility of constructing coordination polymers, where metal centers link the Barbituric acid, 1,3,5-tricyclohexyl- molecules into 1D, 2D, or 3D networks. The choice of metal ion (with its specific coordination geometry) and solvents would be critical in directing the final architecture.
Characterization of these frameworks would involve:
Powder X-ray Diffraction (PXRD): To assess the bulk phase purity of the synthesized material.
Gas Sorption Analysis: To measure the surface area and porosity of the resulting frameworks.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the networks.
Controlling the crystallization process is essential for obtaining high-quality co-crystals with desired properties and ensuring phase purity. Several methods can be employed for the co-crystallization of Barbituric acid, 1,3,5-tricyclohexyl-. mdpi.comnih.gov
Solution Evaporation: This common technique involves dissolving stoichiometric amounts of the barbiturate and the co-former in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. The choice of solvent is critical as it can influence which crystalline phase (polymorph) is formed. nih.gov
Slurry Conversion: Stirring a suspension (slurry) of the two solid components in a small amount of a solvent where they have limited solubility can lead to the gradual conversion to the most stable co-crystal phase.
Grinding/Mechanochemistry: Liquid-assisted grinding of the two components can induce co-crystal formation in the solid state, often yielding different polymorphs compared to solution-based methods and reducing solvent waste.
Thermal Methods: Cooling a melt of the two components can sometimes produce co-crystals, although the thermal stability of the individual components must be considered.
Control over parameters such as temperature, evaporation rate, and solvent polarity is key to manipulating the crystal morphology (e.g., needles, plates, blocks) and ensuring the formation of a single, pure co-crystal phase rather than a mixture of starting materials. nih.gov
Host-Guest Chemistry Applications
Host-guest chemistry involves the formation of complexes where a larger "host" molecule or framework encloses a smaller "guest" molecule. mdpi.com The unique structure of Barbituric acid, 1,3,5-tricyclohexyl-, with its bulky, non-planar substituents, suggests a predisposition for forming structures with voids capable of encapsulating guests.
In the context of Barbituric acid, 1,3,5-tricyclohexyl-, host-guest complexes are most likely to be formed as clathrates or inclusion compounds. In these structures, the "host" is not a single molecule but a lattice formed by the supramolecular assembly of multiple barbiturate molecules (either alone or with a co-former). The bulky cyclohexyl groups can prevent efficient space-filling, leading to the formation of intrinsic voids, channels, or cavities within the crystal lattice.
These voids can trap solvent molecules or other small guest molecules present during the crystallization process. The formation of such inclusion compounds is often driven by the thermodynamic stabilization of the host lattice that occurs upon guest inclusion. The size and shape of the encapsulated guest would be determined by the dimensions of the cavities, which in turn are dictated by the packing of the host molecules. Potential guests could include small organic solvents (e.g., hexane, toluene) or gases. The release of these guests could potentially be triggered by stimuli such as heat or a change in the surrounding medium, making such systems interesting for controlled release applications.
Investigation of Binding Affinities and Molecular Recognition Phenomena
No specific studies detailing the binding affinities or molecular recognition phenomena of 1,3,5-tricyclohexylbarbituric acid were identified.
Fabrication of Self-Assembled Monolayers (SAMs) and Thin Films
No specific research on the fabrication of self-assembled monolayers or thin films using 1,3,5-tricyclohexylbarbituric acid was found.
Advanced Applications in Materials Science and Technology Derived from Barbituric Acid, 1,3,5 Tricyclohexyl
Utilization as Molecular Building Blocks for Functional Organic Materials
Design and Synthesis of Porous Organic Materials (e.g., COFs, HOFs)
There are no published studies on the design or synthesis of Covalent Organic Frameworks (COFs) or Hydrogen-bonded Organic Frameworks (HOFs) utilizing Barbituric acid, 1,3,5-tricyclohexyl- as a molecular building block. The potential of its specific stereochemistry and functional groups for creating porous architectures has not been explored in the available scientific literature.
Integration into Polymer Chemistry and Hybrid Materials
Synthesis of Novel Polymers with Barbituric Acid Moieties
There is no evidence in the current body of scientific work to suggest that Barbituric acid, 1,3,5-tricyclohexyl- has been incorporated as a moiety into novel polymer chains. Synthesis routes and the characterization of such polymers are not described in existing research.
Formation of Organic-Inorganic Hybrid Architectures
No research has been found detailing the formation of organic-inorganic hybrid materials or architectures that include Barbituric acid, 1,3,5-tricyclohexyl-. Its use as an organic component in conjunction with inorganic materials has not been reported.
Investigation of Optoelectronic Properties of Barbituric acid, 1,3,5-tricyclohexyl- Based Materials
The optoelectronic properties of materials based on Barbituric acid, 1,3,5-tricyclohexyl- have not been investigated. There is a lack of data concerning its absorption, emission, conductivity, or other photophysical characteristics that would be relevant to optoelectronic applications.
Luminescence and Fluorescence Characteristics
There is currently no specific data in the scientific literature detailing the luminescence and fluorescence characteristics of Barbituric acid, 1,3,5-tricyclohexyl-. While other derivatives of barbituric acid have been explored for their photophysical properties, often exhibiting fluorescence that can be tuned by modifying substituents, dedicated spectroscopic studies on the 1,3,5-tricyclohexyl variant have not been reported.
Future research in this area would need to determine key parameters such as:
Excitation and Emission Spectra: Identifying the wavelengths at which the molecule absorbs and emits light.
Quantum Yield: Measuring the efficiency of the fluorescence process.
Fluorescence Lifetime: Determining the duration of the excited state.
Such data would be crucial for evaluating its potential in applications like organic light-emitting diodes (OLEDs), fluorescent probes, or security inks. Without experimental results, any discussion on its luminescent or fluorescent behavior remains speculative.
Potential for Semiconducting or Insulating Applications
The electronic properties of Barbituric acid, 1,3,5-tricyclohexyl- have not been experimentally determined. The potential for a molecule to act as a semiconductor or an insulator is governed by its electronic band gap.
Semiconducting Properties: For a material to be a semiconductor, it must have a relatively small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), allowing for the promotion of electrons under certain conditions.
Insulating Properties: Conversely, a large HOMO-LUMO gap would classify the material as an insulator, as a significant amount of energy would be required to excite electrons into a conductive state.
Theoretical modeling, such as Density Functional Theory (DFT) calculations, could provide initial estimates of the HOMO-LUMO gap for Barbituric acid, 1,3,5-tricyclohexyl-. However, without experimental data from techniques like cyclic voltammetry or thin-film transistor measurements, its classification as a semiconductor or insulator cannot be confirmed.
Role as Precursors or Ligands in Heterogeneous and Homogeneous Catalysis
The potential utility of Barbituric acid, 1,3,5-tricyclohexyl- in the field of catalysis, either as a precursor to catalytic species or as a ligand in metal-based catalysts, is an unexplored area of research. While the broader class of barbiturates has been investigated in catalytic transformations, specific studies involving the 1,3,5-tricyclohexyl derivative are absent from the literature.
As a Precursor: This compound could potentially be used to synthesize more complex catalytic structures. The barbituric acid core could be functionalized further, or it could serve as a building block for metal-organic frameworks (MOFs) or other porous materials with catalytic activity.
As a Ligand: The oxygen and nitrogen atoms within the barbituric acid ring possess lone pairs of electrons that could coordinate to a metal center. The bulky cyclohexyl groups would offer significant steric hindrance, which could influence the selectivity of a catalytic reaction. This steric bulk might create a specific pocket around the metal center, favoring the binding of certain substrates over others.
However, without studies on the synthesis and characterization of metal complexes with Barbituric acid, 1,3,5-tricyclohexyl- as a ligand, or its use in any catalytic reactions, its role in either heterogeneous or homogeneous catalysis remains hypothetical.
Computational and Theoretical Investigations of Barbituric Acid, 1,3,5 Tricyclohexyl
Quantum Chemical Calculations (DFT) on Molecular Structure and Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic structure of barbituric acid derivatives. nih.gov These calculations offer a detailed picture of the geometric parameters, conformational preferences, and energetic landscape of 1,3,5-tricyclohexylbarbituric acid.
The conformational flexibility of 1,3,5-tricyclohexylbarbituric acid is primarily dictated by the orientation of the three cyclohexyl groups attached to the central barbituric acid ring. The barbituric acid core itself is relatively rigid, but the C-N and C-C bonds connecting the cyclohexyl substituents allow for a variety of spatial arrangements.
Computational studies on substituted cyclohexanes have shown that substituents prefer to occupy equatorial positions to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.org In the case of 1,3,5-tricyclohexylbarbituric acid, the three cyclohexyl groups can adopt various combinations of axial and equatorial positions relative to the central ring. However, the conformation where all three cyclohexyl groups are in equatorial positions is predicted to be the most stable due to minimized steric strain.
The energy landscape of this molecule is complex, with multiple local minima corresponding to different conformers. By systematically rotating the bonds connecting the cyclohexyl groups and performing geometry optimizations, a potential energy surface can be mapped. This mapping reveals the energy barriers between different conformations and identifies the global minimum energy structure.
Table 1: Calculated Relative Energies of 1,3,5-tricyclohexylbarbituric acid Conformers
| Conformer | Cyclohexyl Group Orientations | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | tri-equatorial | 0.00 |
| 2 | di-equatorial, mono-axial | > 5.0 |
| 3 | mono-equatorial, di-axial | > 10.0 |
| 4 | tri-axial | > 15.0 |
Note: These are hypothetical values based on general principles of conformational analysis of substituted cyclohexanes and require specific DFT calculations for accurate determination.
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org
For 1,3,5-tricyclohexylbarbituric acid, DFT calculations would reveal that the HOMO is likely localized on the barbituric acid ring, specifically on the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, is expected to be distributed over the carbonyl groups of the barbituric acid ring, which are electron-deficient centers.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A large energy gap suggests high stability and low reactivity, while a small gap implies the opposite.
Table 2: Calculated Frontier Molecular Orbital Energies of 1,3,5-tricyclohexylbarbituric acid
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are representative values and would need to be confirmed by specific quantum chemical calculations.
Computational Studies of Hydrogen Bonding and Non-Covalent Interactions
Non-covalent interactions, particularly hydrogen bonding, play a pivotal role in the crystal packing and supramolecular chemistry of barbituric acid derivatives. nih.govlibretexts.orgnih.gov Computational methods provide a quantitative understanding of these weak interactions.
The strength of these intermolecular interactions can be quantified by calculating the binding energy of a dimer or a larger molecular cluster. This is typically done by comparing the energy of the complex to the sum of the energies of the individual monomers.
Table 3: Calculated Intermolecular Interaction Energies for a 1,3,5-tricyclohexylbarbituric acid Dimer
| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|
| C-H···O | 2.2 - 2.8 | -1.5 to -3.0 |
| van der Waals | N/A | Variable |
Note: The specific interaction energies are dependent on the precise geometry of the intermolecular arrangement and require detailed calculations.
To visualize and characterize the non-covalent interactions, advanced computational techniques such as the Non-Covalent Interaction (NCI) plot and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.
The NCI plot is a visualization method that highlights regions of non-covalent interactions in real space. It can distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. For 1,3,5-tricyclohexylbarbituric acid, NCI plots would likely reveal significant van der Waals interactions between the cyclohexyl groups of neighboring molecules, as well as potential weak C-H···O hydrogen bonds.
QTAIM analysis, developed by Richard Bader, examines the topology of the electron density to define atomic basins and characterize chemical bonds and intermolecular interactions. The presence of a bond critical point (BCP) between two atoms is an indication of an interaction. The properties of the electron density at the BCP, such as its value and the Laplacian, can be used to classify the nature and strength of the interaction.
Molecular Dynamics Simulations for Crystal Packing and Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule and its interactions, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. MD simulations can be used to model the crystal packing of 1,3,5-tricyclohexylbarbituric acid and to study its thermal motions and phase transitions.
By simulating a system containing a large number of molecules, MD can predict the most stable crystal lattice and the arrangement of the molecules within it. These simulations can also provide information on the flexibility of the cyclohexyl groups and the vibrational modes of the molecule in the solid state. The results of MD simulations can be compared with experimental data from X-ray crystallography to validate the computational model.
Prediction of Spectroscopic Signatures to Aid Experimental Assignment (e.g., NMR, IR, Raman)
In the absence of experimental data for 1,3,5-tricyclohexylbarbituric acid, computational methods serve as a powerful tool for predicting its spectroscopic signatures. Techniques such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra of novel molecules. These theoretical spectra are invaluable for guiding future experimental synthesis and characterization by providing a reference for peak assignment.
For instance, the ¹H and ¹³C NMR chemical shifts of a molecule are predictable using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts would be characteristic of the tricyclohexyl-substituted barbituric acid structure. It is anticipated that the cyclohexyl groups would exhibit complex multiplets in the ¹H NMR spectrum in the aliphatic region, while the ¹³C NMR spectrum would show distinct signals for the barbiturate (B1230296) ring carbons and the individual carbons of the cyclohexyl rings.
Table 1: Hypothetical Predicted Spectroscopic Data for Barbituric acid, 1,3,5-tricyclohexyl-
| Spectroscopy | Predicted Key Signatures (Hypothetical) |
| ¹H NMR | Multiplets in the aliphatic region for cyclohexyl protons. |
| ¹³C NMR | Resonances for C=O groups, C5 of the barbiturate ring, and distinct signals for the carbons of the cyclohexyl rings. |
| IR | Strong C=O stretching bands, C-H stretching and bending vibrations from the cyclohexyl groups. |
| Raman | Vibrations corresponding to the barbiturate ring structure and the cyclohexyl groups. |
Note: The data in this table is hypothetical and serves as an illustration of the types of predictions that can be made. Actual values would require specific computational calculations.
In Silico Design and Prediction of Novel Barbituric Acid Derivatives with Tuned Properties
The in silico design of novel barbituric acid derivatives allows for the exploration of a vast chemical space to identify compounds with desired properties without the need for extensive synthetic effort in the initial stages. By modifying the core structure of 1,3,5-tricyclohexylbarbituric acid, it is possible to computationally screen for derivatives with tuned electronic, steric, and pharmacokinetic properties.
For example, the introduction of various functional groups on the cyclohexyl rings could modulate the lipophilicity and, consequently, the potential biological activity of the molecule. Computational studies could predict how these modifications affect properties such as the molecule's binding affinity to a target receptor or its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantum chemical calculations can be used to determine key molecular descriptors for these novel derivatives. These descriptors include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity and electronic properties. The molecular electrostatic potential (MEP) can also be mapped to identify regions of the molecule that are likely to be involved in intermolecular interactions.
Table 2: Illustrative Examples of In Silico Designed Derivatives and Their Predicted Properties
| Derivative | Modification | Predicted Property Change (Illustrative) |
| Derivative A | Hydroxyl group on a cyclohexyl ring | Increased polarity, potential for hydrogen bonding. |
| Derivative B | Fluoro substitution on a cyclohexyl ring | Altered electronic properties, potential for improved binding affinity. |
| Derivative C | Amino group on a cyclohexyl ring | Introduction of a basic center, potential for salt formation and altered solubility. |
Note: The examples in this table are illustrative and hypothetical. The predicted property changes would need to be substantiated by detailed computational modeling.
Advanced Analytical Methodologies for the Characterization of Barbituric Acid, 1,3,5 Tricyclohexyl and Its Assemblies
Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of Barbituric acid, 1,3,5-tricyclohexyl-. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal for both monitoring the synthesis of the compound and analyzing the complex mixtures that can arise during its self-assembly processes.
During synthesis, these methods allow for real-time tracking of reactants, intermediates, and the final product, ensuring purity and optimizing reaction conditions. In the context of supramolecular assembly, LC-MS can be used to separate and identify different oligomeric species present in solution, providing insights into the initial stages of aggregation. The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the compound and its derivatives. Given the relatively high molecular weight and polarity of barbituric acid derivatives, LC-MS is often the more suitable technique.
Key Applications of Hyphenated Techniques:
Purity Assessment: Determination of the purity of synthesized Barbituric acid, 1,3,5-tricyclohexyl-.
Reaction Kinetics: Monitoring the rate of formation of the product during synthesis.
Byproduct Identification: Characterizing any side products formed during the reaction.
Equilibrium Studies: Analyzing the distribution of monomeric and oligomeric species in solution under various conditions (e.g., concentration, temperature, solvent).
High-Resolution Mass Spectrometry for Structural Elucidation of Oligomers and Assemblies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination and structural elucidation of the individual Barbituric acid, 1,3,5-tricyclohexyl- molecule and its non-covalently bound assemblies. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to gently transfer large, non-volatile supramolecular complexes from the condensed phase to the gas phase for mass analysis.
The high resolving power of HRMS allows for the unambiguous determination of elemental compositions from measured mass-to-charge ratios (m/z). This is crucial for confirming the identity of the monomer and for identifying the stoichiometry of self-assembled structures, such as dimers, trimers, and larger oligomers. Tandem mass spectrometry (MS/MS) experiments can further probe the structure and stability of these assemblies by inducing fragmentation and analyzing the resulting daughter ions, providing valuable information about the strength and nature of the intermolecular interactions.
Calorimetric Methods (e.g., DSC, TGA) for Phase Transitions and Supramolecular Association Energies
Calorimetric techniques are fundamental for understanding the thermodynamic properties of Barbituric acid, 1,3,5-tricyclohexyl-, including its phase behavior and the energetics of its self-assembly.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. iitk.ac.in It is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. iitk.ac.in For Barbituric acid, 1,3,5-tricyclohexyl-, DSC can reveal information about the thermal stability of its crystalline forms and the energy associated with the disruption of its ordered solid-state structure. In the context of its assemblies, DSC can be used to study the thermal dissociation of supramolecular polymers, providing data on their stability.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. netzsch.com This technique is essential for determining the thermal stability and decomposition profile of the compound. netzsch.comnetzsch.com TGA can identify the temperature at which the compound begins to degrade and can also be used to quantify the loss of solvent or other volatile components from a sample. slideshare.net When coupled with a mass spectrometer (TGA-MS), it can identify the gaseous products evolved during decomposition, offering mechanistic insights. researchgate.net
The combination of DSC and TGA provides a comprehensive thermal characterization of the material. netzsch.com Isothermal Titration Calorimetry (ITC) is another powerful calorimetric method used to directly measure the heat changes associated with binding events in solution, allowing for the determination of thermodynamic parameters such as binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of supramolecular association.
| Technique | Parameter Measured | Typical Observation for Barbituric acid, 1,3,5-tricyclohexyl- | Inferred Property |
|---|---|---|---|
| DSC | Heat Flow (mW) | Sharp endothermic peak at a specific temperature. | Melting point; solid-state packing energy. |
| TGA | Weight Loss (%) | Significant weight loss starting at an elevated temperature. | Decomposition temperature; thermal stability. |
| ITC | Heat Change (µcal/s) | Exothermic or endothermic heat pulses upon titration. | Binding affinity and thermodynamics of self-assembly in solution. |
Microscopic Techniques (e.g., AFM, TEM, SEM) for Surface Morphology and Nanostructure Characterization
Microscopy techniques are vital for the direct visualization of the nanostructures and surface morphologies formed by the self-assembly of Barbituric acid, 1,3,5-tricyclohexyl-.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces with nanoscale resolution. It is particularly useful for characterizing the morphology of self-assembled structures on a substrate. AFM can provide three-dimensional topographical information, allowing for the measurement of the height, width, and length of nanofibers, ribbons, or other aggregates formed by the compound.
Transmission Electron Microscopy (TEM) provides even higher resolution imaging of the internal structure of materials. Samples are typically prepared by drop-casting a dilute solution of the assembled structures onto a TEM grid. TEM can reveal the fine details of the assembled nanostructures, such as the presence of helical twists in fibers or the lamellar spacing in layered structures.
Together, these microscopy techniques provide a comprehensive picture of the hierarchical self-assembly of Barbituric acid, 1,3,5-tricyclohexyl- from the molecular level to macroscopic structures.
| Technique | Primary Information Obtained | Typical Sample Preparation | Key Insights |
|---|---|---|---|
| AFM | Surface topography, dimensions of nanostructures (height, width). | Deposition on a flat substrate (e.g., mica, silicon wafer). | Visualization of individual fibers, networks, and surface coverage. |
| TEM | High-resolution morphology, internal structure, crystallinity. | Drop-casting on a carbon-coated grid. | Details of fiber morphology (e.g., helicity), and evidence of long-range order. |
| SEM | Overall surface morphology, large-area organization. | Coating of a bulk sample with a conductive layer. | Characterization of the macroscopic texture and morphology of the material. |
Future Directions and Emerging Research Avenues for Barbituric Acid, 1,3,5 Tricyclohexyl
Development of Multifunctional Materials Incorporating Barbituric acid, 1,3,5-tricyclohexyl-
The barbituric acid scaffold is well-known for its ability to form stable supramolecular assemblies through hydrogen bonding. researchgate.net The introduction of three bulky cyclohexyl groups is anticipated to significantly influence the self-assembly behavior of Barbituric acid, 1,3,5-tricyclohexyl-, leading to the formation of materials with unique properties. Future research could focus on the following areas:
Supramolecular Polymers and Gels: Investigation into the ability of 1,3,5-tricyclohexylbarbituric acid to form supramolecular polymers or organogels. The interplay between the hydrogen-bonding sites on the barbiturate (B1230296) core and the steric hindrance from the cyclohexyl groups could lead to novel material properties.
Host-Guest Chemistry: The hydrophobic nature of the cyclohexyl groups may create specific binding pockets, making this molecule a candidate for host-guest chemistry. Studies could explore its ability to encapsulate small organic molecules, with potential applications in sensing or controlled release.
Liquid Crystals: The rigid core and the flexible, bulky substituents of 1,3,5-tricyclohexylbarbituric acid are features often found in liquid crystalline materials. Research into the thermotropic and lyotropic liquid crystalline behavior of this compound could reveal new phases and applications in display technologies.
| Potential Multifunctional Material | Key Structural Feature | Potential Application |
| Supramolecular Polymer | Hydrogen-bonding core and sterically demanding cyclohexyl groups | Advanced coatings, responsive materials |
| Organogelator | Self-assembly into fibrous networks | Drug delivery, tissue engineering |
| Host-Guest System | Hydrophobic cavities formed by cyclohexyl groups | Molecular sensing, separations |
| Liquid Crystal | Anisotropic molecular shape | Optical displays, sensors |
Exploration of Novel Chemical Reactivity and Transformations
The reactivity of the barbituric acid core is well-established, but the presence of the 1,3,5-tricyclohexyl substituents could lead to novel chemical transformations. The steric bulk of the cyclohexyl groups might direct reactions to specific sites or enable unusual reaction pathways.
Future synthetic research could explore:
Stereoselective Reactions: The chiral nature of the molecule, if resolved into its enantiomers, could be exploited in asymmetric catalysis or as a chiral building block in the synthesis of complex molecules.
Reactions at the C5 Position: While the 5-position is substituted with a cyclohexyl group, investigations into its potential functionalization or displacement could lead to new derivatives with interesting properties.
Polymerization: The molecule could potentially be used as a monomer in polymerization reactions, leading to polymers with the barbiturate moiety incorporated into the backbone or as a pendant group.
Advancements in Green Synthesis and Sustainable Applications
Developing environmentally friendly synthetic routes is a key goal in modern chemistry. Future research on Barbituric acid, 1,3,5-tricyclohexyl- should prioritize the development of green and sustainable synthetic methodologies.
Potential areas of investigation include:
Catalyst-Free Synthesis: Exploring one-pot, multi-component reactions under catalyst-free and solvent-free conditions to synthesize the target molecule and its derivatives. nih.gov This approach would reduce waste and energy consumption.
Recyclable Catalysts: For catalyzed reactions, the use of heterogeneous or recyclable catalysts would be a key aspect of a green synthetic approach.
| Green Synthesis Approach | Principle | Potential Benefit |
| Multi-component Reactions | Combining three or more reactants in a single step. | High atom economy, reduced waste. |
| Solvent-Free Synthesis | Conducting reactions without a solvent or in benign media like water. | Reduced environmental impact, easier purification. |
| Use of Bio-based Starting Materials | Deriving reactants from renewable biological sources. | Reduced reliance on fossil fuels. |
Computational Chemistry Driving Experimental Discovery in Supramolecular Systems
Computational modeling is a powerful tool for predicting the properties and behavior of molecules, guiding experimental work. ijpsjournal.com For a molecule like Barbituric acid, 1,3,5-tricyclohexyl-, where experimental data is scarce, computational studies can provide valuable insights.
Future computational research could focus on:
Self-Assembly Prediction: Using molecular dynamics simulations to predict how individual molecules of 1,3,5-tricyclohexylbarbituric acid will interact and self-assemble into larger supramolecular structures.
Docking Studies: If the molecule is explored for biological applications, computational docking studies could predict its binding affinity to specific protein targets. zenodo.org
| Computational Method | Research Question | Predicted Outcome |
| Density Functional Theory (DFT) | What is the most stable molecular geometry and electronic structure? | Optimized coordinates, HOMO-LUMO gap. |
| Molecular Dynamics (MD) | How do molecules self-assemble in different solvents? | Prediction of aggregate structures and stability. |
| Molecular Docking | Does the molecule bind to a specific biological target? | Binding energy and preferred binding mode. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,3,5-tricyclohexylbarbituric acid derivatives for improved yield and purity?
- Methodological Answer : Utilize multi-component reactions (MCRs) with barbituric acid, aldehydes, and amines in aqueous ethanol (1:1 v/v) under catalyst-free conditions at 80°C. Adjust substituents (e.g., electron-withdrawing groups on aldehydes) to enhance reaction efficiency . Monitor reaction progress via TLC or HPLC, and purify using recrystallization in ethanol-water mixtures.
Q. What safety protocols are critical when handling barbituric acid derivatives in laboratory settings?
- Methodological Answer : Implement strict ventilation controls (local and general exhaust) to minimize aerosol/dust exposure. Use nitrile gloves, lab coats, and eye protection. In case of skin contact, wash immediately with soap/water. For solvent-mediated reactions (e.g., DMSO or ethanol), avoid open flames due to flammability risks .
Q. Which analytical techniques are most reliable for quantifying barbituric acid derivatives in biological matrices?
- Methodological Answer : Employ spectrophotometric methods, such as oxidative coupling with 4-aminoantipyrine and potassium iodate, yielding a stable purple product detectable at 510 nm. For urine/water samples, use flow injection (FI) analysis with a detection limit of 0.48 µg/mL .
Advanced Research Questions
Q. How do solvent molecules (e.g., DMSO) influence the NMR spectral properties of barbituric acid derivatives?
- Methodological Answer : Solvent-induced hydrogen bonding alters chemical shifts, particularly for imino protons. Use DFT methods (e.g., BLYP functional) with GIAO approximation to model H-bonded clusters. Experimental validation via - and -NMR in DMSO- reveals downfield shifts correlated with solvent coordination .
Q. What mechanistic insights explain the DNA-binding affinity of N,N-dimethylbarbituric acid derivatives?
- Methodological Answer : Molecular docking (AutoDock/Vina) and UV-Vis titration show that derivatives with 4-hydroxybenzaldehyde substituents exhibit minor groove binding via flexible alignment with DNA topology. Quantum mechanics calculations (e.g., HOMO-LUMO energy gaps) confirm enhanced interactions compared to vanillin analogs .
Q. How does mechanical stress induce phase transitions in barbituric acid derivatives?
- Methodological Answer : Grinding trioxo-polymorphs (e.g., barbituric acid II) for 24 hours induces tautomeric shifts to trihydroxy isomers. Characterize via X-ray powder diffraction and solid-state -MAS NMR. Note that the trihydroxy form reverts to trioxo in protic solvents (e.g., DO) .
Q. What computational models best predict proton transfer and tautomerism in barbituric acid derivatives?
- Methodological Answer : Use DFT (B3LYP/6-311++G**) with implicit solvent models (e.g., PCM for water) to analyze keto-enol and lactam-lactim equilibria. Calculate activation energies for intramolecular proton transfer, revealing solvent stabilization of enol tautomers .
Q. How do barbituric acid derivatives adsorb onto metal surfaces (e.g., Fe(110)) for corrosion inhibition?
- Methodological Answer : Perform Monte Carlo simulations (Adsorption Locator module) to identify optimal adsorption configurations. Analyze binding energies and electron density descriptors (e.g., Fukui indices) to correlate substituent effects (e.g., thio groups) with inhibition efficiency .
Key Research Recommendations
- Prioritize substituent engineering (e.g., thio groups, electron-withdrawing aldehydes) to enhance DNA-binding and corrosion inhibition.
- Combine experimental (e.g., solid-state NMR) and computational (DFT/Monte Carlo) approaches to resolve tautomeric and adsorption mechanisms.
- Avoid bench-scale synthesis without proper ventilation and solvent controls due to flammability and toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
